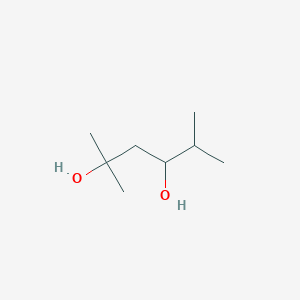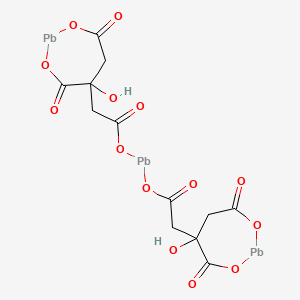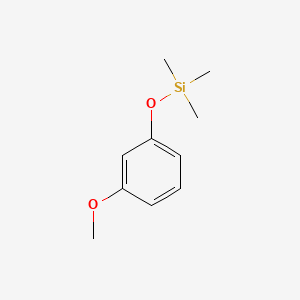![molecular formula C17H15ClN2O3S B13824914 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid CAS No. 434304-15-1](/img/structure/B13824914.png)
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzoyl group and a carbamothioylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-methylbenzoic acid: This can be synthesized by chlorination of 4-methylbenzoic acid under controlled conditions.
Formation of the Benzoyl Chloride Intermediate: The 3-chloro-4-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Coupling with 2-Methylbenzoic Acid: The benzoyl chloride intermediate is reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro-substituted benzoyl group and the carbamothioylamino linkage play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Chloro-4-methylbenzoyl)amino]carbonothioylamino-4-methoxybenzoic acid
- 4-Chloro-3-[(3-methylbenzoyl)amino]carbonothioylamino]benzoic acid
Uniqueness
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both chloro and carbamothioylamino groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
434304-15-1 |
|---|---|
Molekularformel |
C17H15ClN2O3S |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-6-7-11(8-13(9)18)15(21)20-17(24)19-14-5-3-4-12(10(14)2)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,24) |
InChI-Schlüssel |
XQAIXENFZMXALX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)


![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)





![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
